molecular formula C21H18F3N5O2 B2612478 N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 792947-51-4

N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2612478
CAS No.: 792947-51-4
M. Wt: 429.403
InChI Key: GWWPFBKQWAKMDC-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains various substituents, including a methoxyphenyl group, a methyl group, and a trifluoromethylphenyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Characterization : Triazolopyrimidines, including derivatives similar to the compound , have been synthesized using various protocols. For instance, a series of triazolopyrimidines were synthesized through the Biginelli protocol, demonstrating a method for crafting such compounds with potential for further functionalization and study (Gilava, Patel, Ram, & Chauhan, 2020). Another approach involved rearranging thiazolopyrimidines into triazolopyrimidines, showcasing a novel pathway for the synthesis of these compounds and expanding the toolkit for their production (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Biological and Antimicrobial Activity

Antimicrobial and Antioxidant Activities : The antimicrobial and antioxidant properties of triazolopyrimidines have been a subject of research, indicating their potential in medical and environmental applications. A study on the biological activity of triazolopyrimidine derivatives revealed their antimicrobial potential, suggesting these compounds could serve as frameworks for developing new antimicrobial agents (Chauhan & Ram, 2019).

Applications in Material Science and Drug Delivery

Polymeric Material Carrier for Active Compounds : Research into the use of polymers as carriers for active compounds, including anticancer drugs, has utilized triazolopyrimidine derivatives. This work highlights the development of polymeric materials that can slow-release active compounds, indicating the versatility of triazolopyrimidine derivatives in drug delivery systems (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).

Antitumor Activities

Cytotoxicity Against Cancer Cells : The cytotoxic effects of some triazolopyrimidine derivatives against cancer cell lines have been explored, with certain compounds showing inhibition effects comparable to those of standard anticancer drugs. This research supports the potential use of triazolopyrimidine derivatives in developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c1-12-17(19(30)28-15-5-3-4-6-16(15)31-2)18(29-20(27-12)25-11-26-29)13-7-9-14(10-8-13)21(22,23)24/h3-11,18H,1-2H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWPFBKQWAKMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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